molecular formula C9H8N2O6 B1583239 Methyl 2-(2,4-dinitrophenyl)acetate CAS No. 58605-12-2

Methyl 2-(2,4-dinitrophenyl)acetate

Cat. No. B1583239
CAS RN: 58605-12-2
M. Wt: 240.17 g/mol
InChI Key: HTANURMJHZJJSO-UHFFFAOYSA-N
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Patent
US08673177B2

Procedure details

2,4-diaminophenylacetic acid methyl ester is obtained by reacting 2,4-dinitrophenylacetic acid with trimethylsilyldiazomethane to obtain 2,4-dinitrophenylacetic acid methyl ester, followed by reducing 2,4-dinitrophenylacetic acid methyl ester using a strong reducing agent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[CH2:13][C:14]([OH:16])=[O:15])([O-:3])=[O:2].[CH3:17][Si](C=[N+]=[N-])(C)C>>[CH3:17][O:15][C:14](=[O:16])[CH2:13][C:5]1[CH:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.